REACTION_CXSMILES
|
[C:1]([C:3]([C:9]#[N:10])=[C:4]([C:7]#[N:8])[C:5]#[N:6])#[N:2].[BrH:11]>CC(C)=O.C(OCC)(=O)C.C(O)(=O)C>[NH2:2][C:1]1[NH:6][C:5]([Br:11])=[C:4]([C:7]#[N:8])[C:3]=1[C:9]#[N:10]
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Name
|
|
Quantity
|
10.02 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=C(C#N)C#N)C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
-stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0˜5° C
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
After washing the compound
|
Type
|
DISTILLATION
|
Details
|
with cold distilled water (100 mL)
|
Type
|
CUSTOM
|
Details
|
the mixture was dried in the air
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(=C(C1C#N)C#N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 52.22 mmol | |
AMOUNT: MASS | 11.02 g | |
YIELD: PERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |